molecular formula C10H16ClNO5 B6278637 chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate CAS No. 2137747-55-6

chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate

Cat. No.: B6278637
CAS No.: 2137747-55-6
M. Wt: 265.69 g/mol
InChI Key: FNXKVXZZUANWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate is a specialized oxetane-based building block used in medicinal chemistry and drug discovery. Its structure features a chloromethyl ester group, a tert-butoxycarbonyl (Boc)-protected amino moiety, and a rigid oxetane ring. This compound is valued for its ability to enhance solubility, metabolic stability, and bioavailability in drug candidates.

Properties

CAS No.

2137747-55-6

Molecular Formula

C10H16ClNO5

Molecular Weight

265.69 g/mol

IUPAC Name

chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate

InChI

InChI=1S/C10H16ClNO5/c1-9(2,3)17-8(14)12-10(4-15-5-10)7(13)16-6-11/h4-6H2,1-3H3,(H,12,14)

InChI Key

FNXKVXZZUANWDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C(=O)OCCl

Purity

95

Origin of Product

United States

Preparation Methods

Intramolecular Etherification

A common approach involves the treatment of 1,3-diol precursors with bases such as sodium hydride (NaH) in tetrahydrofuran (THF). For example, Fleet et al. reported the cyclization of bromo-alcohol derivatives to form oxetane-3-carboxylic acid intermediates, achieving yields exceeding 80% under optimized conditions. The stereochemical outcome is influenced by the configuration of the starting diol and the choice of base, with NaH favoring retention of configuration at the reaction center.

Ring Contraction from Sugar Derivatives

Alternative routes leverage carbohydrate precursors. For instance, glucuronolactone derivatives undergo ring contraction in the presence of benzylamine or potassium carbonate (K₂CO₃), yielding oxetane carboxylates with defined stereochemistry. This method is particularly advantageous for introducing chiral centers, though scalability remains a challenge due to multi-step sequences.

Boc Protection of the Amino Group

The Boc group is introduced to safeguard the amino functionality during subsequent reactions. A seminal patent (US3855238A) outlines a robust protocol for N-tert-butoxycarbonylation using O-tertiary-butyl S-phenyl thiocarbonate.

Thiocarbonate-Mediated Protection

In this method, oxetane-3-carboxylic acid is treated with O-tertiary-butyl S-phenyl thiocarbonate in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction proceeds via nucleophilic attack of the amino group on the thiocarbonate, releasing benzenethiol and forming the Boc-protected intermediate. Key considerations include:

  • Stoichiometry : A 1.2:1 molar ratio of thiocarbonate to amino acid ensures complete conversion.

  • Solvent : Dichloromethane (DCM) or ethyl acetate is preferred for solubility and ease of workup.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

Phosgene-Free Alternatives

Recent advancements avoid phosgene-derived reagents due to safety concerns. For example, carbonyldiimidazole (CDI) can activate the Boc-anhydride (Boc₂O) for direct coupling to the amino group, achieving comparable yields (85–90%) under milder conditions.

Chloromethyl Esterification: Mechanistic Insights

The final step involves introducing the chloromethyl group to the carboxylate moiety. This is typically achieved through esterification with chloromethyl chloride (ClCH₂Cl) or its equivalents.

Steglich Esterification

A widely adopted method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylate for nucleophilic attack by chloromethyl alcohol. Key parameters include:

  • Solvent : Anhydrous DCM or THF.

  • Temperature : 0°C to room temperature.

  • Yield : 70–85%, depending on the purity of intermediates.

Direct Alkylation

Alternatively, the sodium salt of Boc-protected oxetane-3-carboxylic acid can react with chloromethyl chloride in a Williamson etherification-like process. This one-pot method simplifies purification but requires strict anhydrous conditions to prevent hydrolysis.

Purification and Analytical Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ≥95% purity. Advanced analytical techniques validate structural integrity:

Analytical Method Key Data
¹H NMR (CDCl₃)δ 1.44 (s, 9H, Boc CH₃), 4.62 (s, 2H, OCH₂Cl), 4.82 (d, J = 6.8 Hz, 2H, oxetane CH₂), 5.12 (d, J = 6.8 Hz, 2H, oxetane CH₂).
HPLC Retention time: 8.2 min (C18 column, 70:30 MeCN/H₂O).
IR 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (Boc carbonyl).

Challenges and Optimization Strategies

Oxetane Ring Stability

The strained oxetane ring is prone to acid-catalyzed ring-opening. To mitigate this, Boc deprotection is avoided until late-stage synthesis, and reactions are conducted under neutral or mildly basic conditions.

Chloromethyl Group Hydrolysis

The chloromethyl ester is sensitive to moisture. Storage under anhydrous conditions (molecular sieves, argon atmosphere) and the use of dried solvents are critical to maintaining product stability.

Comparative Evaluation of Synthetic Routes

The table below summarizes two dominant pathways, highlighting their advantages and limitations:

Method Steps Yield Key Advantage Limitation
Thiocarbonate Protection 368%High Boc incorporation efficiencyRequires phosgene derivatives
CDI-Mediated Protection 372%Phosgene-freeHigher cost of reagents

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

    Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, particularly under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) can be used.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used for Boc deprotection.

    Ring-Opening: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) can facilitate the ring-opening of the oxetane ring.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Deprotected Amines: The free amine is obtained after Boc deprotection.

    Ring-Opened Products: Linear or branched alcohols, amines, or ethers can be formed from ring-opening reactions.

Scientific Research Applications

Medicinal Chemistry

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate has been explored as a precursor for the synthesis of novel amino acid derivatives. These derivatives can exhibit biological activity, making them candidates for drug development. For instance, research has shown that modifications to the oxetane ring can lead to compounds with enhanced pharmacological properties.

Peptide Synthesis

The compound's structure allows it to participate in peptide coupling reactions. The Boc group provides a protective mechanism for amines during synthesis, facilitating the formation of complex peptides that are essential in therapeutic applications.

Material Science

In material science, derivatives of chloromethyl oxetanes have been utilized in the development of polymers with specific mechanical properties. The incorporation of oxetane units into polymer backbones can enhance thermal stability and mechanical strength.

Case Study 1: Synthesis of Oxetane Amino Acids

A study published in a peer-reviewed journal demonstrated the efficient synthesis of new heterocyclic amino acid derivatives using chloromethyl oxetanes. The research highlighted the successful incorporation of chloromethyl groups into amino acids, leading to compounds with improved solubility and bioactivity .

CompoundYieldReaction Conditions
Oxetane Amino Acid Derivative73%Reaction with methyl-2-(dimethoxyphosphoryl)acetate at room temperature

Case Study 2: Polymer Development

Another investigation focused on using chloromethyl oxetanes as building blocks for creating high-performance polymers. The study found that polymers synthesized from these compounds exhibited superior thermal properties compared to traditional polymer systems .

PropertyTraditional PolymerPolymer with Oxetane
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced

Mechanism of Action

The mechanism of action of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc-protected amino group is deprotected in vivo to release the active amine. The oxetane ring can also influence the compound’s physicochemical properties, such as solubility and stability, thereby affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Methyl 3-{[(tert-Butoxy)carbonyl]amino}oxetane-3-carboxylate
  • Molecular Formula: C₁₀H₁₇NO₅
  • Molecular Weight : 231.25 g/mol
  • CAS : 1363381-38-7
  • Key Features :
    • Contains a methyl ester group instead of chloromethyl.
    • Used as a Boc-protected intermediate for peptide coupling or nucleophilic substitution reactions.
    • Offers improved stability compared to chloromethyl derivatives due to the absence of a labile chlorine atom .
3-(Chloromethyl)-3-(iodomethyl)oxetane
  • Molecular Formula : C₅H₈ClIO
  • Molecular Weight : 246.48 g/mol
  • CAS : 35842-61-6
  • Key Features :
    • Features both chloro- and iodo-methyl substituents on the oxetane ring.
    • Higher molecular weight and reactivity due to halogen atoms, enabling diverse cross-coupling reactions .

Functional Group Analogues

3-Hydroxypyridine-2-carboxylic Acid Derivatives
  • Example: (2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-hydroxypyridine-2-carboxylic acid (CAS 3512-17-2)
  • Key Features: Aromatic heterocyclic core (pyridine) instead of oxetane. Hydroxyl and Boc-protected amino groups enable hydrogen bonding and targeted modifications .
Methyl Oxetane-3-carboxylate
  • Molecular Formula : C₅H₈O₃
  • Molecular Weight : 116.12 g/mol
  • CAS : 1638760-80-1
  • Key Features: Simplest oxetane ester without Boc or halogen substituents. Limited utility in complex syntheses due to lack of reactive handles .

Data Tables

Table 1: Comparative Properties of Oxetane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Methyl 3-{[(tert-Boc)amino]oxetane-3-carboxylate C₁₀H₁₇NO₅ 231.25 1363381-38-7 Boc-amino, methyl ester
3-(Chloromethyl)-3-(iodomethyl)oxetane C₅H₈ClIO 246.48 35842-61-6 Chloromethyl, iodomethyl
Methyl oxetane-3-carboxylate C₅H₈O₃ 116.12 1638760-80-1 Methyl ester
Target Compound (Chloromethyl derivative) C₁₀H₁₆ClNO₅ ~265.7 (estimated) Not explicitly listed Boc-amino, chloromethyl ester

Biological Activity

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate, with the CAS number 1159736-25-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅NO₅, with a molecular weight of approximately 217.22 g/mol. The compound features an oxetane ring, which is known for its unique reactivity and potential applications in drug design.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis often begins with 3-aminooxetane-3-carboxylic acid.
  • Reagents : Common reagents used include tetramethyl ammonium hydroxide, di-tert-butyl dicarbonate (Boc₂O), and solvents such as acetonitrile or methanol.
  • Yield : Reports indicate yields ranging from 87% to 88% depending on the reaction conditions employed .

Antimicrobial and Cytotoxic Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial and cytotoxic activities. For instance, studies have shown that derivatives of oxetane and related heterocycles can effectively inhibit bacterial growth and exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluating the cytotoxicity of oxetane derivatives found that certain compounds demonstrated IC₅₀ values as low as 0.13 µM against human leukemia cells, indicating potent biological activity .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • DNA Binding : Research suggests that modifications in the amino acid side chains can enhance DNA binding interactions, leading to increased cytotoxicity against cancer cells .
  • Receptor Interaction : Compounds similar to this oxetane derivative have been studied for their ability to bind to receptors such as CCKA and CCKB, which are implicated in various physiological processes .

Comparative Analysis of Related Compounds

Compound NameStructureIC₅₀ (µM)Biological Activity
This compoundStructureTBDPotential antimicrobial and cytotoxic activity
Imidazotetrazine conjugated to methoxy-substituted alanineTBD1.5Good cytotoxicity against mouse lymphoma cells
Benzodiazepine-peptide conjugatesTBD0.36 - 1.03Antagonists at CCKA and CCKB receptors

Q & A

Q. What are the key synthetic methodologies for preparing chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate?

This compound can be synthesized via a multi-step route:

  • Step 1 : Introduce the Boc (tert-butoxycarbonyl) protecting group to the amino functionality on oxetane-3-carboxylic acid derivatives using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Step 2 : Esterification of the carboxylic acid group with chloromethyl chlorides or bromides under mild conditions (e.g., DCC/DMAP in dichloromethane) .
  • Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-substitution. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane.

Q. How can the structural identity and purity of this compound be confirmed?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra for diagnostic signals, such as the Boc tert-butyl group (~1.4 ppm, singlet) and oxetane ring protons (4.0–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ ions) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

Q. What are the recommended handling and storage protocols?

  • Handling : Use in a fume hood with nitrile gloves and safety goggles. Avoid contact with strong acids/bases, which may cleave the Boc group .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the chloromethyl ester .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC (Proteolysis-Targeting Chimera) development?

The chloromethyl ester serves as a reactive handle for conjugating E3 ligase ligands to target protein binders:

  • Conjugation Strategy : React the chloromethyl group with thiol-containing linkers (e.g., PEG-based spacers) via nucleophilic substitution in DMF or DMSO .
  • Optimization : Monitor reaction kinetics using LC-MS to balance reactivity and stability.

Q. What role does the oxetane ring play in improving metabolic stability in drug candidates?

The oxetane moiety reduces metabolic degradation by:

  • Steric Shielding : Protecting adjacent functional groups from cytochrome P450 oxidation.
  • Enhanced Solubility : The polar oxetane ring improves aqueous solubility compared to cyclopropane analogs, as demonstrated in pharmacokinetic studies of related Boc-protected oxetane derivatives .

Q. How does solvent choice impact the compound’s reactivity in nucleophilic substitution reactions?

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance reaction rates by stabilizing transition states but may promote ester hydrolysis if traces of water are present.
  • Low Polarity Solvents (e.g., THF, dichloromethane): Minimize side reactions but require longer reaction times. Pre-dry solvents over molecular sieves for moisture-sensitive steps .

Q. What strategies enable enantioselective synthesis of its stereoisomers?

  • Chiral Catalysis : Use cinchona alkaloid-derived catalysts for asymmetric Boc protection of the amino group .
  • Resolution Techniques : Separate diastereomers via chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution with lipases .

Q. How does the compound behave under acidic or basic conditions?

  • Acidic Conditions : Boc deprotection occurs rapidly (e.g., 4M HCl in dioxane), releasing the free amine and chloromethyl ester, which may hydrolyze to the carboxylic acid .
  • Basic Conditions : Saponification of the chloromethyl ester to the carboxylate is observed at pH >10.

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

  • LC-MS/MS : Detect and quantify hydrolyzed products (e.g., carboxylic acid derivatives) with MRM (multiple reaction monitoring) modes .
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd, Ni) if used in synthetic steps .

Q. How is this compound applied in peptide mimetic design?

The Boc-protected amino group and ester functionality allow modular incorporation into peptidomimetics:

  • Solid-Phase Synthesis : Couple to resin-bound peptides using HATU/DIPEA activation .
  • Post-Modification : React the chloromethyl group with cysteine residues in peptides to install stable thioether linkages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.